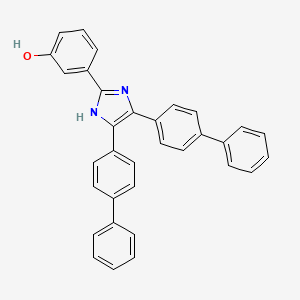
3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol, also known as Bis-Imidazole Phenol (BIP), is a synthetic compound that has been widely used in scientific research. It has been shown to have several biochemical and physiological effects, making it a valuable tool in various fields of study.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Imidazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition properties. For instance, Prashanth et al. (2021) synthesized imidazole derivatives and found that they exhibited significant corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. These inhibitors adhere to the Langmuir adsorption model, indicating their potential in protecting metals like mild steel from corrosion in acidic environments (Prashanth et al., 2021).
Electrochromic Properties : Imidazole-based compounds have been explored for their influence on the electrochromic properties of conducting polymers. Akpinar et al. (2012) synthesized a compound and investigated its optical properties under different conditions, revealing potential applications in electronic displays or smart windows (Akpinar et al., 2012).
Photophysical Properties : Some imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) leading to fluorescence. Sakai et al. (2021) demonstrated that a particular imidazole-based compound undergoes photoinduced conversion into a "π-conjugated zwitterion" after ESIPT, suggesting applications in sensing and imaging technologies (Sakai et al., 2021).
Organic Light-Emitting Diodes (OLEDs) : Imidazole derivatives have been studied for their potential use in OLEDs. Jayabharathi et al. (2016) synthesized bis(phenanthrimidazolyl)biphenyl derivatives that exhibit blue emission, indicating their utility in the development of efficient blue-emitting OLED devices (Jayabharathi et al., 2016).
Corrosion Inhibition in Acidic Environments : Ouakki et al. (2020) investigated the efficiency of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environments. Their study showed that these compounds act as excellent inhibitors, with high inhibition efficiencies, demonstrating their potential in industrial applications where corrosion resistance is critical (Ouakki et al., 2020).
Eigenschaften
IUPAC Name |
3-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O/c36-30-13-7-12-29(22-30)33-34-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)32(35-33)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22,36H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSGRFYVCXWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

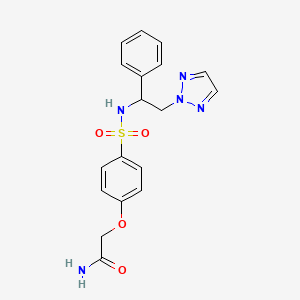
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)
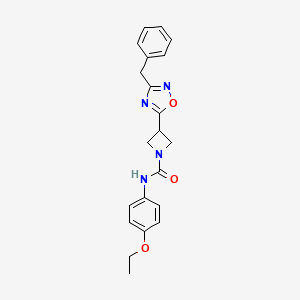
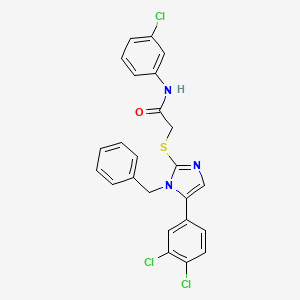
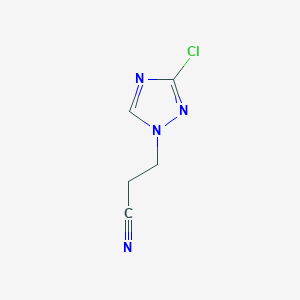
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
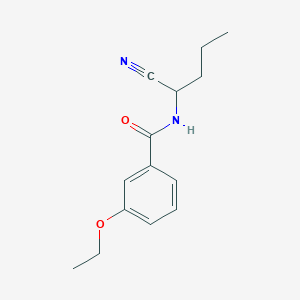
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2513080.png)
![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)
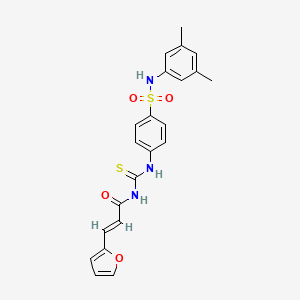


![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)